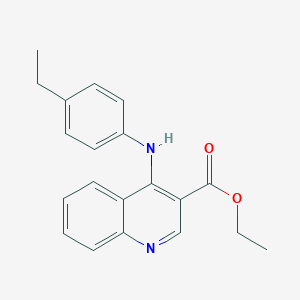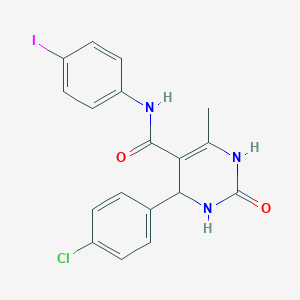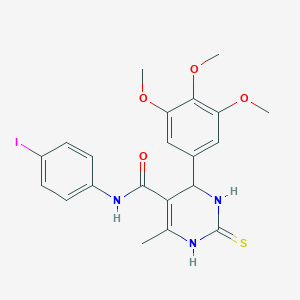
Ethyl 4-(4-ethylanilino)quinoline-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(4-ethylanilino)quinoline-3-carboxylate, also known as EAEQ, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of quinoline-based molecules, which are known for their diverse range of biological activities.
Mécanisme D'action
The mechanism of action of Ethyl 4-(4-ethylanilino)quinoline-3-carboxylate is not fully understood, but it is believed to involve the interaction of Ethyl 4-(4-ethylanilino)quinoline-3-carboxylate with specific biomolecules such as metal ions and enzymes. The binding of Ethyl 4-(4-ethylanilino)quinoline-3-carboxylate to metal ions can result in the formation of a complex that can modulate the activity of enzymes involved in various biological processes.
Biochemical and Physiological Effects:
Ethyl 4-(4-ethylanilino)quinoline-3-carboxylate has been shown to exhibit a range of biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer activities. The antioxidant activity of Ethyl 4-(4-ethylanilino)quinoline-3-carboxylate is attributed to its ability to scavenge free radicals and prevent oxidative damage to biomolecules such as DNA, lipids, and proteins. The anti-inflammatory activity of Ethyl 4-(4-ethylanilino)quinoline-3-carboxylate is believed to involve the inhibition of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. The anticancer activity of Ethyl 4-(4-ethylanilino)quinoline-3-carboxylate is attributed to its ability to induce cell death in cancer cells through various mechanisms such as apoptosis and autophagy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Ethyl 4-(4-ethylanilino)quinoline-3-carboxylate is its fluorescent properties, which make it a useful tool for the detection of metal ions in biological samples. Ethyl 4-(4-ethylanilino)quinoline-3-carboxylate is also relatively easy to synthesize and purify, making it accessible for use in various scientific research fields. However, one of the limitations of Ethyl 4-(4-ethylanilino)quinoline-3-carboxylate is its relatively low water solubility, which can limit its applications in biological systems. Additionally, the mechanism of action of Ethyl 4-(4-ethylanilino)quinoline-3-carboxylate is not fully understood, which can hinder its optimization for specific applications.
Orientations Futures
There are several future directions for the research of Ethyl 4-(4-ethylanilino)quinoline-3-carboxylate. One potential direction is to further investigate the mechanism of action of Ethyl 4-(4-ethylanilino)quinoline-3-carboxylate, particularly its interactions with specific biomolecules such as enzymes and metal ions. This can provide insights into the potential applications of Ethyl 4-(4-ethylanilino)quinoline-3-carboxylate in various scientific research fields. Another potential direction is to optimize the properties of Ethyl 4-(4-ethylanilino)quinoline-3-carboxylate for specific applications, such as improving its water solubility or enhancing its photosensitizing properties for PDT. Finally, the development of novel derivatives of Ethyl 4-(4-ethylanilino)quinoline-3-carboxylate with improved properties can also be a potential direction for future research.
Méthodes De Synthèse
The synthesis of Ethyl 4-(4-ethylanilino)quinoline-3-carboxylate involves the reaction between 4-ethylaniline and 3-carboxyquinoline in the presence of ethyl chloroformate. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of Ethyl 4-(4-ethylanilino)quinoline-3-carboxylate as a yellow crystalline solid. The purity of Ethyl 4-(4-ethylanilino)quinoline-3-carboxylate can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
Ethyl 4-(4-ethylanilino)quinoline-3-carboxylate has been studied for its potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and biochemistry. One of the primary applications of Ethyl 4-(4-ethylanilino)quinoline-3-carboxylate is as a fluorescent probe for the detection of metal ions such as zinc and copper. Ethyl 4-(4-ethylanilino)quinoline-3-carboxylate can selectively bind to these metal ions, resulting in a change in its fluorescence properties, which can be detected using spectroscopic techniques.
Another potential application of Ethyl 4-(4-ethylanilino)quinoline-3-carboxylate is as a photosensitizer for photodynamic therapy (PDT) of cancer. PDT involves the use of a photosensitizer that can selectively accumulate in cancer cells, followed by irradiation with light of a specific wavelength. The photosensitizer absorbs the light energy and generates reactive oxygen species, which can induce cell death in cancer cells. Ethyl 4-(4-ethylanilino)quinoline-3-carboxylate has been shown to exhibit promising photosensitizing properties, making it a potential candidate for PDT.
Propriétés
Formule moléculaire |
C20H20N2O2 |
|---|---|
Poids moléculaire |
320.4 g/mol |
Nom IUPAC |
ethyl 4-(4-ethylanilino)quinoline-3-carboxylate |
InChI |
InChI=1S/C20H20N2O2/c1-3-14-9-11-15(12-10-14)22-19-16-7-5-6-8-18(16)21-13-17(19)20(23)24-4-2/h5-13H,3-4H2,1-2H3,(H,21,22) |
Clé InChI |
SRKPWQDYWFZFJM-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)NC2=C(C=NC3=CC=CC=C32)C(=O)OCC |
SMILES canonique |
CCC1=CC=C(C=C1)NC2=C(C=NC3=CC=CC=C32)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(1Z)-3-[(2,4-dimethylphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]thiophene-2-sulfonamide](/img/structure/B285063.png)



![N-[(4-ethylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylacetamide](/img/structure/B285071.png)
![4-chloro-N-(2,4-dimethylbenzenesulfonyl)-N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}benzamide](/img/structure/B285072.png)
![N-[(4-fluorophenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylacetamide](/img/structure/B285073.png)
![4-[4-(benzyloxy)-3-methoxyphenyl]-N-(4-iodophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B285074.png)



![N-(4-fluorophenyl)-7-(3-methoxyphenyl)-5-methyl-2-phenyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285080.png)
![7-(2-ethoxyphenyl)-N-(4-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285081.png)
![7-(4-cyanophenyl)-N-(4-fluorophenyl)-5-methyl-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285085.png)